N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived acetamide compound characterized by a nitro group at the 6-position, a methoxy group at the 4-position of the benzothiazole ring, and a phenylthioacetamide moiety at the 2-position (Figure 1). The compound’s molecular formula is C₁₆H₁₃N₃O₃S₂, with an average molecular weight of 367.42 g/mol and a monoisotopic mass of 367.0337 g/mol .
Key structural features include:
- Benzothiazole core: Provides aromatic stability and facilitates π-π interactions with biological targets.
- 4-Methoxy group: Enhances solubility and modulates electronic effects.
- Phenylthioacetamide side chain: Contributes to hydrophobic interactions and sulfur-based hydrogen bonding.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-12-7-10(19(21)22)8-13-15(12)18-16(25-13)17-14(20)9-24-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHMGRRZLONQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylthio group, which contribute to its unique biological properties. The exploration of its biological activity has garnered interest due to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Benzothiazole core : A bicyclic structure that enhances biological activity.
- Methoxy group : Influences solubility and reactivity.
- Nitro group : Often associated with increased antimicrobial activity.
- Phenylthio group : May enhance interactions with biological targets.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives, including compounds similar to this compound, found that they possess potent activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial potential .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of related benzothiazole compounds against various cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. These studies indicate that certain benzothiazole derivatives exhibit cytotoxicity, suggesting potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing benzothiazole moieties may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membranes : The lipophilic nature of the phenylthio group may facilitate membrane disruption in bacterial cells.
- Interference with DNA Synthesis : Nitro groups are known to participate in redox reactions that can lead to DNA damage in microorganisms.
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that modifications on the benzothiazole ring significantly affected antimicrobial potency .
- Cytotoxic Screening : Another investigation focused on the cytotoxic activities of benzothiazole-piperazine derivatives, revealing promising results against various cancer cell lines, which could be extrapolated to compounds like this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole-acetamide hybrids are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. Below is a detailed comparison of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide with structurally related compounds:
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 6-nitro group is a common feature in VEGFR-2 inhibitors (e.g., compound 6d in ), suggesting its role in enhancing electron-deficient interactions with kinase domains. Thiadiazole or thiazolidinone moieties (as in 6d and 4a) improve anticancer activity by introducing additional hydrogen-bonding sites . The 4-methoxy group in the target compound may reduce metabolic degradation compared to non-substituted analogs, as seen in similar benzothiazoles .
Physicochemical Properties: Melting Points: Derivatives with bulkier substituents (e.g., 4b with a 4-methoxybenzylidene group) exhibit higher melting points (259–261°C) compared to the target compound, likely due to enhanced crystallinity .
Synthetic Pathways :
- Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, 6d was prepared by reacting a thiol derivative with 2-chloroacetamide under basic conditions , a method applicable to the target compound.
Biological Target Specificity: Compounds with isoquinoline groups (e.g., ) show polypharmacological effects on neurological enzymes, whereas thiadiazole derivatives (e.g., ) are more selective for cancer-related kinases.
Q & A
Q. What are the critical steps in synthesizing N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2-(phenylthio)acetyl chloride with substituted benzothiazol-2-amine derivatives. Key steps include:
- Nitro group introduction : Nitration of the benzothiazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
- Acylation : Reacting the amine with 2-(phenylthio)acetyl chloride in aprotic solvents (e.g., DCM, DMF) with triethylamine as a catalyst .
- Optimization : Yield improvements (24–61%) require precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C-NMR : Confirm regiochemistry of the nitro and methoxy groups on the benzothiazole ring. Aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm), while the acetamide NH resonates near δ 10.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~428) and fragmentation patterns .
- IR Spectroscopy : Key bands include C=O (1680–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
Q. What are the key structural features influencing this compound's reactivity?
- Methodology :
- Electron-withdrawing groups : The nitro group enhances electrophilicity at the thiazole C-2 position, facilitating nucleophilic substitutions .
- Thioether linkage : The phenylthio group participates in oxidation reactions (e.g., to sulfoxides/sulfones) under mild oxidizing agents (e.g., H₂O₂) .
Advanced Research Questions
Q. How can contradictory bioactivity data from similar benzothiazole derivatives be resolved?
- Methodology :
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 5–50 μM for anticancer activity) may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB). Cross-validation using orthogonal assays (e.g., apoptosis markers) is recommended .
- Structural analogs : Compare substituent effects; e.g., replacing 4-methoxy with 4-ethoxy increases lipophilicity (logP), altering membrane permeability .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodology :
- Salt formation : Protonation of the acetamide NH with HCl or trifluoroacetate improves aqueous solubility .
- Prodrug design : Masking the nitro group as a bioreducible prodrug (e.g., nitroreductase-activated) enhances stability in plasma .
Q. How can computational modeling predict target interactions for this compound?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., PARP-1 or topoisomerase II). The nitro group often forms hydrogen bonds with catalytic residues (e.g., Tyr246 in PARP-1) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the nitro group in redox cycling and ROS generation .
- In vivo pharmacokinetics : Assess bioavailability using radiolabeled analogs in rodent models .
- Structure-activity relationship (SAR) : Systematic substitution of the benzothiazole C-6 position to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
